2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The hexahydroquinazoline group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The hexahydroquinazoline group, for example, is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thioether group could be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications
Antifungal and Antimicrobial Applications
Quinazolinone derivatives have been identified as potent antifungal agents against a variety of fungal species, including Candida and Aspergillus species. These compounds have shown fungicidal activity and improvements in plasmatic stability, making them candidates for further development as antifungal medications (Bardiot et al., 2015). Additionally, certain quinazolinone-based derivatives have exhibited antimicrobial and hemolytic activity, suggesting their utility in combating microbial infections while being relatively safe for human cells (Gul et al., 2017).
Anticancer Research
Quinazolinones have been explored for their potential anticancer activities. Synthesis of novel quinazolinyl acetamides has been undertaken, with certain compounds demonstrating significant analgesic, anti-inflammatory, and anticancer activities. These activities suggest the potential of quinazolinone derivatives in cancer therapy, particularly for lung cancer treatment (Alagarsamy et al., 2015). Furthermore, research into quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases has shown promising results in cytotoxicity against cancer cell lines, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).
Enzyme Inhibition and Molecular Docking Studies
Quinazolinone derivatives have been synthesized and assessed for their enzyme inhibitory potentials, with findings indicating their effectiveness against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These results support the potential of quinazolinone derivatives in developing treatments for conditions like Alzheimer's disease, where enzyme inhibition can play a therapeutic role (Riaz et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-17-10-12-18(13-11-17)24-21(28)16-30-22-19-8-5-6-9-20(19)27(23(29)25-22)15-7-14-26(2)3/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBRXRNNLUHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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